H-Hyp-AMC hydrochloride

Description

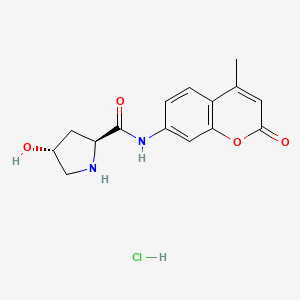

H-Hyp-AMC hydrochloride, also known as L-Hydroxyproline 7-Amido-4-methylcoumarin hydrochloride, is a fluorogenic substrate used in various biochemical assays. It is a derivative of hydroxyproline and coumarin, and its hydrochloride salt form enhances its solubility in aqueous solutions. This compound is particularly useful in enzymatic studies due to its ability to release a fluorescent product upon enzymatic cleavage.

Properties

IUPAC Name |

(2S,4R)-4-hydroxy-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4.ClH/c1-8-4-14(19)21-13-5-9(2-3-11(8)13)17-15(20)12-6-10(18)7-16-12;/h2-5,10,12,16,18H,6-7H2,1H3,(H,17,20);1H/t10-,12+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFFTQPGTOOZEW-IYJPBCIQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CC(CN3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3C[C@H](CN3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Hyp-AMC hydrochloride involves the coupling of L-hydroxyproline with 7-amido-4-methylcoumarin. The reaction typically proceeds through the formation of an amide bond between the carboxyl group of L-hydroxyproline and the amine group of 7-amido-4-methylcoumarin. This coupling reaction is often facilitated by the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The resulting product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and coupling steps. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

H-Hyp-AMC hydrochloride primarily undergoes enzymatic hydrolysis reactions. Upon exposure to specific enzymes, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is cleaved, resulting in the release of a fluorescent coumarin derivative.

Common Reagents and Conditions

The enzymatic hydrolysis of this compound is typically carried out in buffered aqueous solutions at physiological pH. Common reagents include buffer solutions such as phosphate-buffered saline (PBS) and enzymes like proteases or peptidases that specifically recognize and cleave the amide bond.

Major Products Formed

The major product formed from the enzymatic hydrolysis of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence. This property makes it a valuable tool for monitoring enzymatic activity in real-time.

Scientific Research Applications

H-Hyp-AMC hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a fluorogenic substrate in enzymatic assays to study the activity and specificity of various enzymes.

Biology: The compound is employed in cell-based assays to monitor protease activity and investigate cellular processes involving proteolysis.

Medicine: this compound is utilized in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.

Industry: In the pharmaceutical industry, it is used in high-throughput screening assays to identify potential enzyme inhibitors or activators.

Mechanism of Action

The mechanism of action of H-Hyp-AMC hydrochloride involves its enzymatic cleavage by specific proteases or peptidases. Upon cleavage, the amide bond between L-hydroxyproline and 7-amido-4-methylcoumarin is broken, releasing the fluorescent coumarin derivative. This fluorescence can be quantitatively measured, providing insights into the enzymatic activity and kinetics.

Comparison with Similar Compounds

H-Hyp-AMC hydrochloride is unique due to its specific structure and the fluorescent properties of its cleavage product. Similar compounds include:

L-Leucine 7-Amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used in enzymatic assays, but with a different amino acid component.

L-Phenylalanine 7-Amido-4-methylcoumarin hydrochloride: Similar in structure but contains phenylalanine instead of hydroxyproline.

L-Arginine 7-Amido-4-methylcoumarin hydrochloride: Contains arginine and is used for studying arginine-specific proteases.

Each of these compounds has unique properties and applications, but this compound is particularly valued for its hydroxyproline component, which may confer specific interactions with certain enzymes.

Biological Activity

H-Hydroxyproline 7-Amido-4-methylcoumarin hydrochloride (H-Hyp-AMC) is a fluorogenic substrate extensively utilized in biochemical assays, particularly those investigating proteolytic enzymes involved in collagen metabolism. This article explores its biological activity, mechanisms of action, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

H-Hyp-AMC is derived from hydroxyproline, an amino acid essential for collagen structure, and 7-amido-4-methylcoumarin, which serves as a fluorescent reporter. The hydrochloride form enhances solubility in aqueous solutions, facilitating its use in enzymatic studies. Upon enzymatic cleavage of the amide bond, H-Hyp-AMC releases a fluorescent product that can be quantitatively measured to assess enzyme activity.

The primary biological activity of H-Hyp-AMC involves its enzymatic hydrolysis , which is catalyzed by specific proteases or peptidases. This reaction typically occurs under physiological conditions and is particularly significant in studies related to tissue remodeling and fibrosis. The mechanism can be summarized as follows:

- Substrate Interaction : H-Hyp-AMC interacts with collagen-degrading enzymes.

- Enzymatic Cleavage : The amide bond between hydroxyproline and 7-amido-4-methylcoumarin is cleaved.

- Fluorescent Product Release : The cleavage results in the release of a fluorescent molecule, allowing real-time monitoring of enzyme activity.

Applications in Research

H-Hyp-AMC is primarily used to study the activity of proteases involved in collagen degradation. Its ability to provide quantitative fluorescence data makes it an invaluable tool for researchers investigating various biological processes, including:

- Tissue Remodeling : Understanding how tissues adapt and repair themselves.

- Fibrosis : Investigating pathological conditions where excessive collagen deposition occurs.

Comparative Analysis with Similar Compounds

To highlight the specificity and utility of H-Hyp-AMC, a comparative analysis with similar fluorogenic substrates is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Leucine 7-Amido-4-methylcoumarin hydrochloride | Contains L-leucine | Used for different enzyme specificity |

| L-Phenylalanine 7-Amido-4-methylcoumarin hydrochloride | Contains L-phenylalanine | Useful for studying phenylalanine-specific enzymes |

| L-Arginine 7-Amido-4-methylcoumarin hydrochloride | Contains L-arginine | Targets arginine-specific proteases |

H-Hyp-AMC's hydroxyproline content enhances its interaction with collagen-degrading enzymes, making it particularly valuable for studies focused on collagen metabolism.

Case Studies

Several studies have utilized H-Hyp-AMC to elucidate the mechanisms of protease activity:

- Study on Fibrosis : A study investigated the role of matrix metalloproteinases (MMPs) in fibrosis using H-Hyp-AMC as a substrate. The results indicated that MMPs exhibited significant activity towards H-Hyp-AMC, correlating with increased collagen turnover in fibrotic tissues.

- Enzyme Inhibition Assays : Another research focused on the inhibition of specific proteases using H-Hyp-AMC. By measuring fluorescence changes, researchers could determine the efficacy of various inhibitors on enzyme activity, providing insights into potential therapeutic targets for diseases characterized by abnormal collagen metabolism.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing H-Hyp-AMC hydrochloride with high purity?

- Methodology : Synthesis typically involves coupling hydroxyproline (Hyp) with 7-amino-4-methylcoumarin (AMC) via amide bond formation under anhydrous conditions. Purification via recrystallization (using ethanol/water mixtures) or reversed-phase HPLC is critical. Purity should be confirmed by ≥95% HPLC area (C18 column, acetonitrile/0.1% TFA gradient) and NMR (e.g., ¹H/¹³C for Hyp and AMC moieties) .

- Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection). Use inert gas (N₂/Ar) to minimize oxidation.

Q. Which analytical techniques are optimal for characterizing this compound?

- Techniques :

- HPLC : Quantify purity and stability using a C18 column with UV detection at 360 nm (AMC’s λmax) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

- NMR : Assign proton environments (e.g., Hyp’s proline ring and AMC’s methyl group at δ ~2.4 ppm) .

Q. How should this compound solutions be prepared for enzymatic assays?

- Protocol : Dissolve in DMSO (stock solution) and dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure final DMSO ≤1% to avoid enzyme inhibition.

- Critical Step : Pre-filter (0.22 µm) to remove particulates. Verify solubility via UV-Vis (absence of scattering at 360 nm) .

Advanced Research Questions

Q. How can experimental conditions be optimized for studying this compound’s enzyme inhibition kinetics?

- Design : Use a factorial design (e.g., 3² for pH and temperature) to assess Michaelis-Menten parameters (Km, Vmax). Include controls with substrate-only and enzyme-free reactions.

- Data Analysis : Fit kinetic data to nonlinear regression models (e.g., GraphPad Prism). Address outliers via Grubbs’ test .

- Troubleshooting : If activity deviates, check for hydrolysis (e.g., via HPLC) or metal ion interference (e.g., EDTA chelation) .

Q. How to resolve contradictions in stability data under varying storage conditions?

- Approach : Conduct accelerated stability studies (40°C/75% RH for 1 month) and compare to long-term data (4°C, -20°C). Monitor degradation products via HPLC-MS.

- Mitigation : Use lyophilization for long-term storage. Buffer selection (e.g., citrate vs. phosphate) can influence pH-dependent degradation .

Q. What strategies ensure reproducibility in fluorescent signal quantification for H-Hyp-AMC hydrolysis assays?

- Calibration : Normalize fluorescence (ex/em 360/460 nm) against a standard curve of free AMC. Include internal standards (e.g., quinine sulfate) for inter-day correction.

- Instrumentation : Validate plate reader linearity (e.g., via serial dilutions) and minimize edge effects (use central wells for critical samples) .

Q. How to design a robust protocol for assessing this compound’s cellular permeability?

- Model Systems : Use Caco-2 monolayers or artificial membranes (PAMPA). Apply a concentration gradient (e.g., 10–100 µM) and quantify transport via LC-MS/MS.

- Controls : Include propranolol (high permeability) and atenolol (low permeability) as benchmarks. Account for efflux transporters via inhibitors (e.g., verapamil) .

Methodological Best Practices

- Data Validation : Cross-verify results using orthogonal techniques (e.g., fluorescence assays vs. HPLC for hydrolysis rates) .

- Safety : Follow USP guidelines for handling corrosive reagents (e.g., HCl in buffer preparation) and PPE protocols .

- Documentation : Maintain detailed logs of synthesis batches, storage conditions, and instrument calibration to trace data discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.